N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGWRPQVCIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a derivative of propanil. Propanil’s primary target is the photosystem II (PSII) in plants. PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis.
Mode of Action
The compound inhibits the Hill reaction in photosynthetic electron transfer within PSII. This inhibition disrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy. As a result, the plant’s ability to produce ATP and NADPH, essential molecules for various cellular processes, is compromised.
Biochemical Pathways
The disruption of the photosynthetic electron transport chain affects multiple biochemical pathways in the plant. The most significant is the Calvin cycle, which relies on the ATP and NADPH produced during photosynthesis to fix carbon dioxide into glucose. Without these molecules, the Calvin cycle cannot proceed, leading to a reduction in the plant’s ability to produce glucose and other organic compounds.
Pharmacokinetics
Metabolism would likely involve degradation to less active compounds, and excretion may occur through various plant metabolic processes.
Result of Action
The primary result of the compound’s action is the inhibition of photosynthesis, leading to a cessation of growth and eventually plant death. This is due to the plant’s inability to produce the necessary energy and reducing power to support its metabolic needs.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of propanil, a related compound, in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products. Additionally, certain microbial communities can degrade propanil, potentially affecting the compound’s efficacy.
Biological Activity
N-(3,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10Cl2N4O2S
- Molecular Weight : 305.18 g/mol
- CAS Number : 477710-51-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as acid-base balance and fluid secretion.
- Anti-inflammatory Action : It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, similar to other pyrazole derivatives .
- Antiproliferative Effects : Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Activity
Research has shown that this compound possesses significant anticancer properties. A study evaluated its effects on U937 cells (a human histiocytic lymphoma cell line) using the CellTiter-Glo Luminescent cell viability assay. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant cytotoxicity .
Anti-inflammatory Activity
In vitro assays have indicated that this compound can inhibit the release of pro-inflammatory cytokines. For instance, it has been shown to reduce TNF-α and IL-6 levels significantly at concentrations comparable to established anti-inflammatory agents like dexamethasone .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | U937 cells | 15 | |
| Anti-inflammatory | TNF-α inhibition | 10 | |
| Anti-inflammatory | IL-6 inhibition | 12 |
Study 1: Antiproliferative Effects
In a recent study published in Arch. Pharm., pyrazole derivatives including this compound were tested for their antiproliferative effects against various cancer cell lines. The results indicated that the compound inhibited cell growth effectively at low micromolar concentrations.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it significantly inhibited the production of cytokines in vitro, demonstrating potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26)
- Structure : Replaces the dimethylpyrazole with a 3,4,5-trimethylpyrazole and introduces a carbamoyl group (C=O) instead of a sulfonamide.
- Synthesis : 55% yield via reaction of 3,4-dichlorophenyl isocyanate with a pyridinesulfonamide precursor .
- Spectroscopy : IR shows a carbonyl stretch at 1727 cm⁻¹ and sulfonamide SO₂ peaks at 1381/1169 cm⁻¹. NMR reveals distinct chemical shifts for pyridine protons (δ 8.96–9.40 ppm) and methyl groups (δ 1.92–2.14 ppm) .
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structure: Features an acetamide linkage instead of sulfonamide and a dihydro-pyrazole ring with a ketone group. Crystallography: Three conformers in the asymmetric unit exhibit dihedral angles of 54.8°–77.5° between the dichlorophenyl and pyrazole rings, influencing steric interactions .
Heterocyclic Core Modifications
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1,3-dimethyl-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 6)
- N-Benzyl-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (Compound 2) Structure: Carboxamide substituent instead of sulfonamide, with a benzyl group at the pyrazole nitrogen.
Substituent Effects on Physicochemical Properties
Key Research Findings
Sulfonamide vs.
Steric and Conformational Effects : Crystal structures reveal that substituents like methyl groups or fused rings (e.g., indazole) influence dihedral angles between aromatic systems, affecting molecular planarity and interaction with biological targets .
Synthetic Accessibility : Carbodiimide-mediated couplings (e.g., ) and isocyanate reactions (e.g., ) offer versatile routes for introducing amide/carbamoyl groups, though yields vary significantly (27–84%) depending on steric hindrance .
Preparation Methods
Sulfonylation of 1,3-Dimethyl-1H-Pyrazole
The pyrazole core is functionalized via sulfonylation using chlorosulfonic acid and thionyl chloride (SOCl₂). In a representative procedure:
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1,3-Dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL).
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Chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) is added dropwise at 0°C under nitrogen.
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The mixture is heated to 60°C for 10 h, followed by SOCl₂ (40.8 g, 343.2 mmol) addition at 60°C for 2 h.
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The crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is isolated via dichloromethane extraction and solvent evaporation.
Key Observations :
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Excess chlorosulfonic acid ensures complete sulfonation at the pyrazole 4-position.
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Thionyl chloride converts the sulfonic acid intermediate to the sulfonyl chloride, critical for downstream amidation.
Coupling with 3,4-Dichloroaniline
Reaction Conditions and Optimization
The sulfonyl chloride intermediate reacts with 3,4-dichloroaniline under nucleophilic acyl substitution conditions:
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3,4-Dichloroaniline (1.05 equiv) and DIPEA (1.5 equiv) are dissolved in dichloromethane (DCM).
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1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM is added at 25–30°C.
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The reaction proceeds for 16 h, followed by aqueous workup and column chromatography.
Yield Data :
Critical Factors :
-
Prolonged reaction times (>12 h) improve yields but risk side reactions like sulfonamide hydrolysis.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf ≈ 0.4.
Spectroscopic Validation
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IR (KBr) : SO₂ asymmetric/symmetric stretches at 1326 cm⁻¹ and 1127 cm⁻¹.
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¹H-NMR (500 MHz, DMSO-d₆) :
-
Elemental Analysis :
Comparative Analysis of Methodologies
Alternative Sulfonylation Approaches
While chlorosulfonic acid is standard, sulfur trioxide (SO₃) complexes have been explored for milder conditions. However, these methods show lower yields (<50%) for pyrazole substrates.
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide?
The synthesis typically involves multi-step reactions , starting with pyrazole ring formation followed by sulfonamide coupling. For example:
- Pyrazole Core Synthesis : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (e.g., using DMF or dichloromethane as solvents) .
- Sulfonamide Coupling : Reacting the pyrazole intermediate with 3,4-dichlorophenylamine using carbodiimide-based coupling agents (e.g., EDC/HCl) in the presence of triethylamine to activate the sulfonic acid group .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to amine) and reaction time (3–6 hours at 273 K) improves yields up to 70–80% .
Q. How can structural confirmation of this compound be achieved?
Use a combination of spectroscopic and crystallographic methods :
- NMR Spectroscopy : Analyze and NMR chemical shifts to confirm substituent positions. For example, methyl groups on pyrazole typically appear at δ 2.3–2.6 ppm, while sulfonamide protons resonate at δ 7.1–7.5 ppm .
- X-ray Crystallography : Resolve steric and electronic effects on molecular conformation. A related dichlorophenyl pyrazole sulfonamide showed dihedral angles of 54.8°–77.5° between aromatic rings, influencing bioactivity .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 360.3) .
Q. What are the key physicochemical properties relevant to drug discovery?
Critical properties include:
- Solubility : Moderate aqueous solubility (logP ~3.2) due to the sulfonamide group .
- Thermal Stability : Melting points >473 K, as observed in structurally similar pyrazole sulfonamides .
- pKa : The sulfonamide group has a pKa ~10.5, influencing ionization in physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Perform systematic substitutions and evaluate bioactivity:
- Variation of Substituents : Replace 3,4-dichlorophenyl with fluorophenyl or methoxyphenyl to assess halogen vs. electron-donating effects on target binding .
- Pyrazole Methylation : Compare 1,3-dimethyl vs. 1,5-dimethyl analogs to study steric effects on enzyme inhibition (e.g., IC shifts from 15 nM to 120 nM in kinase assays) .
- Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with binding poses in target proteins like COX-2 or EGFR .
Q. How to resolve contradictions in biological activity data across studies?
Address discrepancies via:
- Purity Verification : Use HPLC (≥99% purity) to rule out impurities. For example, a 5% impurity in a related compound reduced antimicrobial activity by 40% .
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C). A study showed 2.5-fold variation in IC for kinase inhibition due to buffer differences .
- Meta-Analysis : Pool data from ≥3 independent studies; a 2023 review found 30% variability in cytotoxicity data for pyrazole sulfonamides, attributed to cell line heterogeneity .
Q. What computational methods predict the compound’s pharmacokinetics?
Use in silico tools :
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk (probability: 0.78) .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs showed RMSD <2.0 Å for stable ligand-receptor complexes) .
- QSAR Models : Correlate descriptors (e.g., polar surface area, H-bond donors) with bioavailability. A 2024 model achieved R = 0.89 for pyrazole sulfonamide clearance rates .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
